![molecular formula C12H18N4O4S B2474864 N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide CAS No. 2034336-02-0](/img/structure/B2474864.png)
N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide
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Description
“N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide” is a chemical compound that is available for research use. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of this compound is C13H20N4O4S. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Molecular Structure and Reactivity
Research on derivatives of methane-, benzene-, and toluenesulfonamide, including compounds with structural similarities to N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide, has provided valuable insights into their molecular and supramolecular structures. These studies have revealed interesting aspects of their N-H...N hydrogen bonding patterns, which are crucial for understanding their reactivity and potential as ligands for metal coordination (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Catalytic and Synthetic Applications
Compounds structurally related to this compound have been explored for their catalytic properties, particularly in the context of methane oxidation to more valuable chemicals. Studies on the catalytic oxidation of methane, for example, reveal the potential of related compounds in facilitating the conversion of methane to methanol and other oxygenates under mild conditions, highlighting the relevance of such molecules in industrial catalysis (G. V. Nizova, G. Süss-Fink, & G. B. Shul’pin, 1997).
Potential in Organic Synthesis
The synthesis and reactivity of compounds with functional groups and structural frameworks related to this compound have been investigated, demonstrating their utility in organic synthesis. For instance, research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety reflects the broader applicability of such chemical structures in developing new pharmaceuticals and materials (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-7-5-10(8-16)20-11-4-3-6-13-14-11/h3-4,6,10H,5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYFJWMLJJRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NN=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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